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Compound of Interest

Compound Name: 4-Methylbenzenesulfonate

Cat. No.: B104242

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-methylbenzenesulfonate and its common forms, including p-toluenesulfonic acid, sodium 4-
methylbenzenesulfonate, and methyl 4-methylbenzenesulfonate. This document details
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, and presents the information in a clear, structured format to aid
in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for p-toluenesulfonic acid, sodium
4-methylbenzenesulfonate, and methyl 4-methylbenzenesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data
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Chemical
Compound Solvent Shift (3) Multiplicity Integration Assignment
Ppm
> H-2, H-6
Toluenesulfon DMSO-d6 7.51 d,J=7.9Hz 2H )
. i (aromatic)
ic acid
H-3, H-5
7.14 d,J=7.8Hz 2H ]
(aromatic)
2.27 s 3H -CHs
Sodium 4-
H-2, H-6
methylbenze D20 7.65 d 2H )
(aromatic)
nesulfonate
H-3, H-5
7.35 d 2H ,
(aromatic)
2.35 s 3H -CHs
Methyl 4-
H-2, H-6
methylbenze CDCls 7.78 d,J=8.3Hz 2H ]
(aromatic)
nesulfonate
H-3, H-5
7.35 d,J=81Hz 2H .
(aromatic)
3.89 s 3H -OCHs
2.44 S 3H Ar-CHs
Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (8)

Compound Solvent Assignment
pPpm

p-Toluenesulfonic acid DMSO-d6 144.68 C-4 (aromatic)

139.04 C-1 (aromatic)

128.83 C-3, C-5 (aromatic)

125.95 C-2, C-6 (aromatic)

21.25 -CHs

Methyl 4-

methylbenzenesulfona CDCIs 144.8 C-4 (aromatic)

te

134.4 C-1 (aromatic)

129.8 C-3, C-5 (aromatic)

127.8 C-2, C-6 (aromatic)

55.7 -OCHs

21.6 Ar-CHs

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands
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Wavenumber . .
Compound Sample Prep. ( 1 Intensity Assignment
cm-
p_
. O-H stretch
Toluenesulfonic KBr Pellet 3440-2400 Broad, Strong ) )
. (sulfonic acid)
acid
S=0 stretch
1220-1120 Strong )
(asymmetric)
S=0 stretch
1030-1010 Strong ]
(symmetric)
C-H out-of-plane
815 Strong bend (p-
disubstituted)
Sodium 4-
S=0 stretch
methylbenzenes KBr Pellet 1209 Strong )
(asymmetric)
ulfonate
S=0 stretch
1124 Strong )
(symmetric)
1032 Strong S-0O stretch
C-H out-of-plane
816 Strong bend (p-
disubstituted)
Methyl 4-
. S=0 stretch
methylbenzenes Liquid Film 1358 Strong )
(asymmetric)
ulfonate
S=0 stretch
1175 Strong ]
(symmetric)
960 Strong S-O-C stretch
C-H out-of-plane
815 Strong bend (p-
disubstituted)
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Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron lonization)

Relative Intensity

Compound mlz Assignment
(%)

p-Toluenesulfonic acid 172 40 [M]*+

155 5 [M - OHJ*

91 100 [C7H7]* (tropylium ion)

65 30 [CsHs]*

Methyl 4-

methylbenzenesulfona 186 35 [M]*

te

155 10 [M - OCHs]*

91 100 [C7H7]* (tropylium ion)

65 25 [CsHs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7
mL of a deuterated solvent (e.g., DMSO-ds, CDClIs, or D20) in a clean vial.[1] For
guantitative measurements, an internal standard may be added.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR

tube to a height of about 4-5 cm. Ensure no solid particles are transferred.

o Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and match the

probe for the appropriate nucleus (*H or 3C). Lock the field frequency using the deuterium

signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.
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e Acquisition Parameters (*H NMR):

(¢]

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o

Use a 30° pulse angle.

[¢]

Set the relaxation delay (d1) to at least 1-2 seconds (or 5 times the longest T1 for
guantitative analysis).

[¢]

Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
e Acquisition Parameters (33C NMR):

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

o Use a 30-45° pulse angle.

o Employ proton decoupling to simplify the spectrum and enhance the signal (e.g.,
broadband decoupling).

o Set a relaxation delay of 2-5 seconds.

o Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance
and sensitivity of the 13C nucleus.

e Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the
resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale
using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using
an agate mortar and pestle until a fine, homogeneous powder is obtained.
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o Place a small amount of the mixture into a pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

Background Spectrum: Place the empty KBr pellet holder in the sample compartment of the
FT-IR spectrometer and record a background spectrum. This will be subtracted from the
sample spectrum to remove contributions from atmospheric CO2 and water vapor.

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the
IR spectrum.

Data Acquisition: Set the spectral range (e.g., 4000-400 cm~1). Select an appropriate
resolution (e.g., 4 cm~1) and number of scans (e.g., 16-32) to obtain a good quality
spectrum.

Data Processing: The software will automatically perform a Fourier transform of the
interferogram to produce the IR spectrum. The spectrum is typically plotted as transmittance
(%) versus wavenumber (cm~1).

Mass Spectrometry (Electron lonization - El)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile solids, a direct insertion probe (DIP) is commonly used. The sample is heated to
produce gaseous molecules.

lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-
to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Representation: The resulting mass spectrum is a plot of the relative abundance of the
ions versus their m/z ratio. The molecular ion peak ([M]*) and the fragmentation pattern are
used to determine the molecular weight and structural features of the compound.
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Visualization of Spectroscopic Workflow and Data
Interpretation

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
relationship between different techniques in elucidating the structure of a molecule like 4-
methylbenzenesulfonate.

Sample Analysis
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Caption: Experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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